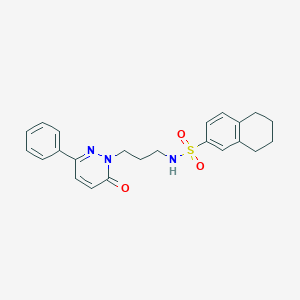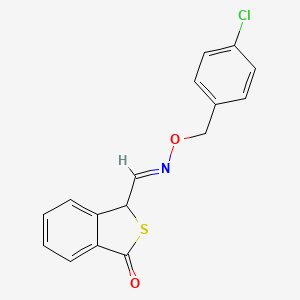
3-oxo-1,3-dihidro-2-benzotiofeno-1-carbaldehído O-(4-clorobencil)oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C16H12ClNO2S and its molecular weight is 317.79. The purity is usually 95%.
BenchChem offers high-quality 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-(4-chlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de isoindoloquinolina
Este compuesto se ha utilizado en la síntesis de diferentes derivados pertenecientes a la familia de la isoindoloquinolina . La síntesis se logró mediante una reacción de condensación tipo Claisen-Smichdt .
Aplicaciones anticancerígenas
El compuesto ha mostrado potencial en el campo de la investigación del cáncer. Un estudio ha sintetizado una nueva clase de compuestos híbridos, a saber, benzotieno[3,2'-f][1,3]oxazepinas y sus isómeros 2-oxo-2H-espiro[benzotiofeno-3,3'-pirrolinas] que mostraron citotoxicidad potente y selectiva contra células HEK-293 .
Síntesis de derivados de ftalida
El compuesto se ha utilizado en la síntesis de derivados de ftalida basados en una reacción de Claisen-Smichdt . Estos derivados son intermedios importantes en la síntesis de otros sistemas heterocíclicos relevantes .
Síntesis de derivados de benzofurano
El compuesto se ha utilizado en la síntesis de derivados de benzofurano . Estos derivados se han evaluado por sus propiedades antioxidantes, anti-VIH-1, antileishmaniales, antifúngicas y herbicidas .
Síntesis de derivados de isoindolona
El compuesto se ha utilizado en la síntesis de derivados de isoindolona . Estos derivados son otro tipo de moléculas únicas .
Síntesis de espiro[benzotiofeno-3,3'-pirrolinas]
El compuesto se ha utilizado en la síntesis de derivados de espiro[benzotiofeno-3,3'-pirrolinas] . Estos derivados muestran promesa en metodologías catalíticas enantioselectivas en química medicinal y como compuestos modelo con propiedades antimicobacterianas, antituberculosas e incluso antidiabéticas .
Propiedades
IUPAC Name |
3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3H-2-benzothiophen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,15H,10H2/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRXGSYISDZXLY-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(SC2=O)C=NOCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(SC2=O)/C=N/OCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
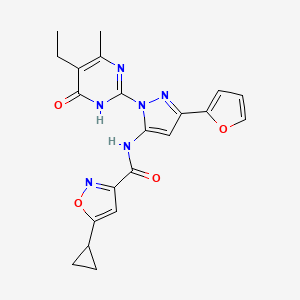
![methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate](/img/structure/B2353746.png)
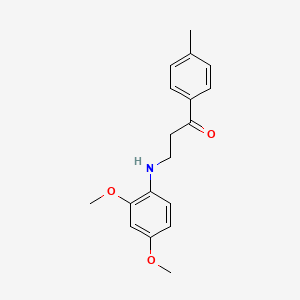
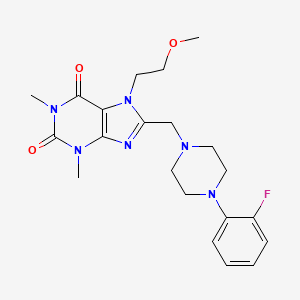

![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2353752.png)
![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)


![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)
